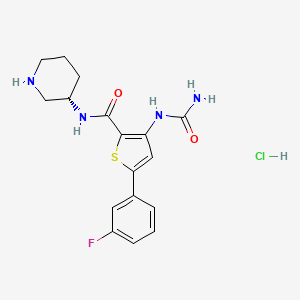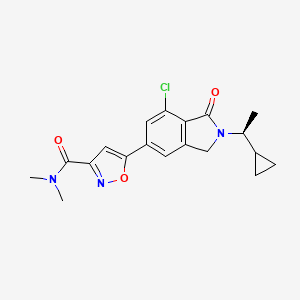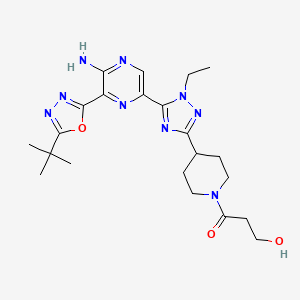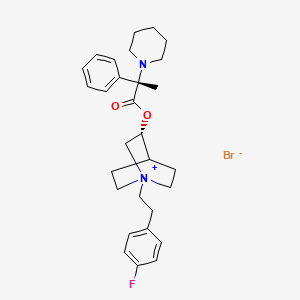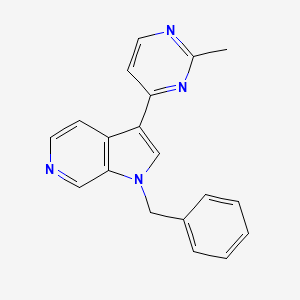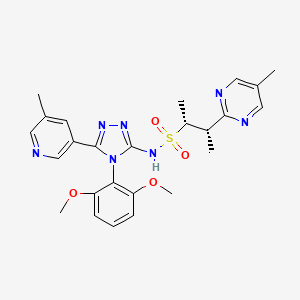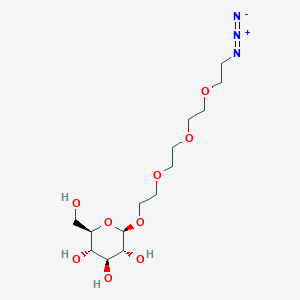
Azido-PEG4-β-D-glucose
Vue d'ensemble
Description
Azido-PEG4-beta-D-glucose is a PEG-based PROTAC linker . It is a PEG derivative containing one azide group and one D-glucose group . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . D-glucose increases solubility in aqueous media and increases the selectivity of the PEGylation reaction .
Synthesis Analysis
Azido-PEG4-beta-D-glucose is a reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Azido-PEG4-beta-D-glucose is C14H27N3O9 . Its molecular weight is 381.38 .Chemical Reactions Analysis
Azido-PEG4-beta-D-glucose can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The molecular weight of Azido-PEG4-beta-D-glucose is 381.38 . The molecular formula is C14H27N3O9 .Applications De Recherche Scientifique
Bioconjugaison
Azido-PEG4-β-D-glucose: est utilisé en bioconjugaison pour créer des liaisons stables entre les biomolécules {svg_1}. Le groupe azido réagit avec les groupes alkyne en présence d'un catalyseur pour former des cycles triazole, un élément fondamental de la chimie click. Cette méthode est essentielle au développement des conjugués anticorps-médicaments (ADC), où un médicament cytotoxique est lié à un anticorps, ciblant les cellules malades tout en épargnant les cellules saines.
Administration de médicaments
Dans les systèmes d'administration de médicaments, This compound sert de lieur pour améliorer la solubilité et la stabilité des composés thérapeutiques {svg_2}. L'espaceur PEG et la fraction β-D-glucose améliorent la solubilité dans l'eau et la biodisponibilité du composé, ce qui le rend plus facile à administrer aux patients.
Imagerie diagnostique
La capacité du composé à être reconnu par les systèmes biologiques, tels que les transporteurs de glucose, fait d'This compound un agent potentiel en imagerie diagnostique {svg_3}. Il peut être utilisé pour fixer des agents d'imagerie à des cellules ou des tissus spécifiques, aidant à la visualisation des processus biologiques.
Thérapie ciblée
This compound: est important en thérapie ciblée, en particulier dans la synthèse des chimères de ciblage de la protéolyse (PROTAC) {svg_4}. Les PROTAC sont des molécules qui provoquent la dégradation de protéines spécifiques au sein de la cellule, offrant une nouvelle approche pour traiter les maladies.
Protéomique
En protéomique, This compound est utilisé comme réactif pour la PEGylation sélective des protéines {svg_5}. Cette modification peut modifier la fonction, la stabilité ou la localisation des protéines, fournissant des informations sur le comportement et les interactions des protéines.
Recherche en glycomique
La composante β-D-glucose d'This compound la rend pertinente dans la recherche en glycomique {svg_6}. Elle peut être utilisée pour étudier les structures et les fonctions des glycanes, qui sont essentielles dans de nombreux processus biologiques et états pathologiques.
Mécanisme D'action
Target of Action
Azido-PEG4-beta-D-glucose is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
Azido-PEG4-beta-D-glucose is a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by Azido-PEG4-beta-D-glucose are related to the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using Azido-PEG4-beta-D-glucose as a linker in the synthesis of PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media
Result of Action
The result of Azido-PEG4-beta-D-glucose’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to changes in cellular processes depending on the function of the degraded proteins.
Action Environment
The action of Azido-PEG4-beta-D-glucose can be influenced by environmental factors such as the presence of copper catalysts for the CuAAc reaction, and the presence of molecules with Alkyne, DBCO, or BCN groups for click chemistry reactions . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could also influence its action, efficacy, and stability.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Azido-PEG4-beta-D-glucose plays a significant role in biochemical reactions due to its azide group, which enables Click Chemistry . This chemistry is often used in the synthesis of PROTACs , a new class of drugs that target proteins for degradation
Cellular Effects
Its role in Click Chemistry suggests it may influence cell function by enabling the targeted degradation of specific proteins when used in the synthesis of PROTACs .
Molecular Mechanism
Azido-PEG4-beta-D-glucose can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a cornerstone of Click Chemistry and allows for the creation of complex molecules with high specificity and yield .
Transport and Distribution
Its hydrophilic PEG spacer and D-glucose group suggest it may be soluble in aqueous media , which could influence its distribution.
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOHNWPGBTGTQ-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)
![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)
